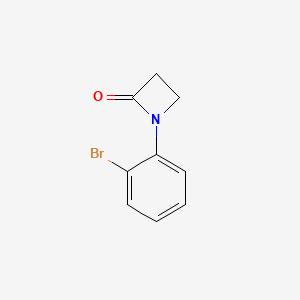

1-(2-Bromophényl)azétidin-2-one

Vue d'ensemble

Description

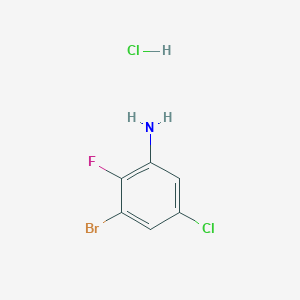

1-(2-Bromophenyl)azetidin-2-one is a compound with the CAS Number: 7661-23-6 and a molecular weight of 226.07 . It is a solid substance stored in a dry environment, preferably in a freezer under -20C .

Synthesis Analysis

The synthesis of azetidines, such as 1-(2-Bromophenyl)azetidin-2-one, has been a significant area of research due to their ubiquity in natural products and importance in medicinal chemistry . The Staudinger synthesis, which allows the synthesis of penicillin derivatives in the laboratory, has been of major importance in medicinal chemistry .Molecular Structure Analysis

The InChI Code for 1-(2-Bromophenyl)azetidin-2-one is 1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 . UV data suggests that 1-(2-bromophenyl)azetidin-2-one is planar . Crystal structure studies show this effect exists in the solid as well .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

1-(2-Bromophenyl)azetidin-2-one is a solid substance with a molecular weight of 226.07 . It is stored in a dry environment, preferably in a freezer under -20C .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de « 1-(2-Bromophényl)azétidin-2-one », en mettant l’accent sur diverses applications uniques :

Pharmacologie

Les dérivés de this compound ont été identifiés comme ayant des propriétés immunostimulantes et antimicrobiennes, ainsi qu’une activité antioxydante. Ces dérivés sont synthétisés par diverses réactions chimiques et ont des applications potentielles dans le développement de nouveaux produits pharmaceutiques .

Modélisation moléculaire

Ce composé est utilisé dans des programmes de modélisation moléculaire tels qu’Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD. Ces programmes peuvent produire des visualisations de simulation impressionnantes qui sont cruciales pour comprendre les interactions moléculaires et concevoir de nouveaux médicaments .

Synthèse chimique

La conformation plane et les propriétés structurales du composé en font un intermédiaire précieux dans la synthèse d’entités chimiques plus complexes. Sa réactivité peut être exploitée dans diverses voies synthétiques pour créer de nouveaux composés ayant les propriétés souhaitées .

Chimie analytique

Ce composé peut être utilisé comme standard ou référence dans des techniques analytiques telles que la RMN, la CLHP, la CL-SM et l’UPLC pour garantir l’exactitude et la fiabilité des résultats analytiques .

Nanotechnologie

Enfin, en nanotechnologie, ce composé pourrait être utilisé pour créer des structures de taille nanométrique qui pourraient avoir des applications dans des domaines tels que la délivrance de médicaments ou la création de nano-capteurs.

Chaque domaine présente des défis et des opportunités uniques pour l’application de this compound, démontrant sa polyvalence et son potentiel dans divers domaines de la recherche scientifique.

Pharmaceuticals | Free Full-Text | Synthesis, Anticancer, Antimicrobial … 7661-23-6|1-(2-Bromophenyl)azetidin-2-one| Ambeed Conformation of 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl …

Mécanisme D'action

Mode of Action

It’s known that the compound is planar in structure . This planarity could potentially influence its interaction with targets, but the exact mechanism remains to be elucidated.

Biochemical Pathways

It’s worth noting that azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Action Environment

It’s known that the compound should be stored in a sealed, dry environment, under -20°c . This suggests that temperature and humidity could potentially affect the compound’s stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(2-Bromophenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 1-(2-Bromophenyl)azetidin-2-one may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has shown potential as an inhibitor of certain proteases, which are enzymes that break down proteins . The inhibition of proteases can have various therapeutic implications, including the treatment of diseases where protease activity is dysregulated.

Cellular Effects

The effects of 1-(2-Bromophenyl)azetidin-2-one on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death) and cell proliferation . By modulating these pathways, 1-(2-Bromophenyl)azetidin-2-one can affect cell survival and growth, making it a potential candidate for cancer research. Furthermore, this compound has been shown to alter gene expression, leading to changes in the production of proteins that are essential for various cellular functions . Its impact on cellular metabolism includes the modulation of metabolic flux, which can affect the overall energy balance within cells.

Molecular Mechanism

At the molecular level, 1-(2-Bromophenyl)azetidin-2-one exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and proteins. For instance, its interaction with cytochrome P450 enzymes involves binding to the active site, thereby inhibiting or altering the enzyme’s activity . Additionally, 1-(2-Bromophenyl)azetidin-2-one can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Bromophenyl)azetidin-2-one have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy . Studies have shown that 1-(2-Bromophenyl)azetidin-2-one remains stable when stored at low temperatures, but its stability decreases at higher temperatures or in the presence of light . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 1-(2-Bromophenyl)azetidin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects while exerting its biochemical and cellular influences . At higher doses, 1-(2-Bromophenyl)azetidin-2-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

1-(2-Bromophenyl)azetidin-2-one is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . The involvement of 1-(2-Bromophenyl)azetidin-2-one in these pathways can influence the metabolic flux and levels of various metabolites within the body.

Transport and Distribution

The transport and distribution of 1-(2-Bromophenyl)azetidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas . The interaction with transporters and binding proteins can affect the localization and concentration of 1-(2-Bromophenyl)azetidin-2-one within different cellular compartments.

Subcellular Localization

The subcellular localization of 1-(2-Bromophenyl)azetidin-2-one is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The localization of 1-(2-Bromophenyl)azetidin-2-one is also affected by post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments .

Propriétés

IUPAC Name |

1-(2-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDIFUOAROBBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824381 | |

| Record name | 1-(2-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-23-6 | |

| Record name | 1-(2-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural differences between 1-(2-Bromophenyl)azetidin-2-one and 1-(2-Bromophenyl)pyrrolidin-2-one?

A1: The primary structural difference lies in the size of the lactam ring. 1-(2-Bromophenyl)azetidin-2-one possesses a four-membered β-lactam ring, while 1-(2-Bromophenyl)pyrrolidin-2-one contains a five-membered γ-lactam ring. This difference in ring size significantly impacts their three-dimensional structures. UV spectroscopic data and crystallographic studies demonstrate that 1-(2-Bromophenyl)azetidin-2-one exists in a planar conformation, meaning the phenyl and β-lactam rings lie within the same plane []. In contrast, 1-(2-Bromophenyl)pyrrolidin-2-one adopts a non-planar conformation in both solution and solid states, with a 72° dihedral angle between the phenyl and γ-lactam rings []. This difference in planarity can potentially influence their chemical reactivity and interactions with other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)